molecular formula C15H17N3O2S B2884435 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1171913-05-5

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2884435
CAS No.: 1171913-05-5
M. Wt: 303.38
InChI Key: CUSSYBVNLPVOQW-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted at the 3-position with a cyano group, the 6-position with an acetyl moiety, and the 2-position with a cyclobutanecarboxamide group.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9(19)18-6-5-11-12(7-16)15(21-13(11)8-18)17-14(20)10-3-2-4-10/h10H,2-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSSYBVNLPVOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the acetyl, cyano, and cyclobutanecarboxamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of amines.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has shown potential as a bioactive compound with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to inhibit cancer cell growth makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of N-substituted tetrahydrothieno[2,3-c]pyridine derivatives. Below is a systematic comparison with structurally similar compounds, focusing on substituent variations and their implications:

Table 1: Key Structural Variations Among Analogous Compounds

Compound Name Core Structure R1 (6-position) R2 (2-position) Notable Features Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine Acetyl Cyclobutanecarboxamide Unique cyclobutane ring; 3-cyano
N-(6-Acetyl...-2-yl)-2-chloroacetamide Tetrahydrothieno[2,3-c]pyridine Acetyl Chloroacetamide Chlorine enhances electrophilicity
N-[3-Carbamoyl-6-methyl...]-4,6-dichloroindole-2-carboxamide Tetrahydrothieno[2,3-c]pyridine Methyl 4,6-Dichloroindole-2-carboxamide Indole moiety for π-π interactions
N-((3-Cyano-6-isopropyl...-2-yl)carbamothioyl)benzamide Tetrahydrothieno[2,3-c]pyridine Isopropyl Benzamide (thiourea linker) Thioyl group for metal coordination
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (3e) Tetrahydrothieno[2,3-c]pyridine H Ethyl ester Simplified ester substituent

Key Observations:

Substituent Diversity at the 6-Position: The acetyl group in the target compound (R1) contrasts with methyl (e.g., ), isopropyl (), or hydrogen (). Isopropyl () and benzyl derivatives (synthesized in ) may enhance lipophilicity, impacting membrane permeability.

Carboxamide Modifications at the 2-Position: The cyclobutanecarboxamide group in the target compound is distinct from chloroacetamide (), indole-carboxamide (), or benzamide (). Thiourea-linked benzamide () introduces sulfur-based reactivity, which may influence redox properties or metal-binding capacity.

Common Features: The 3-cyano group is conserved in the target compound and several analogs (e.g., ), suggesting its role in stabilizing the heterocyclic core via resonance or dipole interactions. The tetrahydrothieno[2,3-c]pyridine scaffold is retained across all analogs, indicating its importance as a bioactive pharmacophore.

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by a thieno[2,3-c]pyridine core with an acetyl and cyano group, along with a cyclobutanecarboxamide moiety. The molecular formula is C23H26N4O4S2C_{23}H_{26}N_{4}O_{4}S_{2} with a molecular weight of approximately 486.6 g/mol. The compound's unique arrangement allows for diverse interactions within biological systems.

1. Inhibitory Effects on Kinases

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against various kinases. For instance, a related compound demonstrated competitive inhibition of GSK-3β with an IC50_{50} of 8 nM and also inhibited ROCK-1 at 2.3 µM . Such kinases are crucial in several signaling pathways related to inflammation and neurodegeneration.

CompoundKinase TargetIC50_{50} (nM)
Compound 62GSK-3β8
Compound 62ROCK-12300

2. Anti-inflammatory Activity

This compound has shown potential in reducing pro-inflammatory cytokines in cellular models. In lipopolysaccharide-induced inflammation models using BV-2 microglial cells, compounds with similar structures effectively suppressed nitric oxide (NO) production and reduced levels of IL-6 . This suggests a promising role in treating inflammatory diseases.

3. Neuroprotective Properties

The compound's ability to modulate neuroinflammatory responses positions it as a candidate for neuroprotection. In vitro studies have shown that related compounds can protect against tau hyperphosphorylation induced by okadaic acid . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Study 1: GSK-3β Inhibition

A study evaluated the effects of various derivatives on GSK-3β activity. Among these compounds, those incorporating cyclobutyl substituents exhibited enhanced inhibitory effects compared to their counterparts with larger or smaller substituents . This finding underscores the importance of structural modifications in optimizing biological activity.

Case Study 2: In Vivo Models

In vivo studies using animal models have further validated the anti-inflammatory effects observed in vitro. Compounds similar to this compound were administered to mice subjected to inflammatory stimuli, resulting in reduced systemic inflammation markers .

The biological activity of this compound is primarily attributed to its interaction with specific kinases and modulation of signaling pathways involved in inflammation and neuroprotection. The binding affinity to targets such as GSK-3β suggests that the compound may alter downstream signaling cascades critical for cellular responses to stress and inflammation.

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